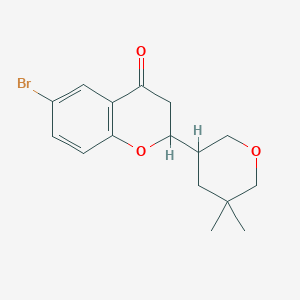
6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one is a synthetic organic compound with the molecular formula C16H19BrO3 It is characterized by the presence of a bromine atom, a chromanone core, and a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization to form the chromanone core. The tetrahydropyran ring is then introduced through a series of reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced analytical methods like HPLC and NMR ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromanone core or the tetrahydropyran ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromanones .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the chromanone core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one can be compared with other brominated chromanones and tetrahydropyran derivatives.
- Similar compounds include 6-Bromo-2-(tetrahydro-2H-pyran-3-YL)chroman-4-one and 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-ol .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C16H19BrO3 |
|---|---|
Molekulargewicht |
339.22 g/mol |
IUPAC-Name |
6-bromo-2-(5,5-dimethyloxan-3-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H19BrO3/c1-16(2)7-10(8-19-9-16)15-6-13(18)12-5-11(17)3-4-14(12)20-15/h3-5,10,15H,6-9H2,1-2H3 |
InChI-Schlüssel |
WOIZRJONTQOPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(COC1)C2CC(=O)C3=C(O2)C=CC(=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


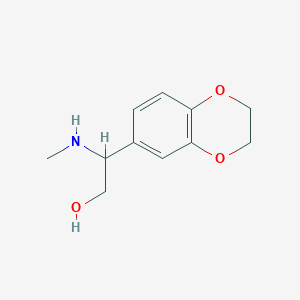




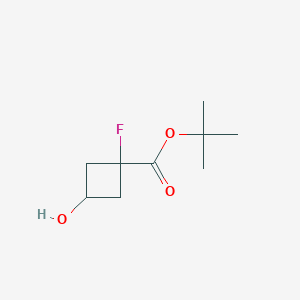

![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
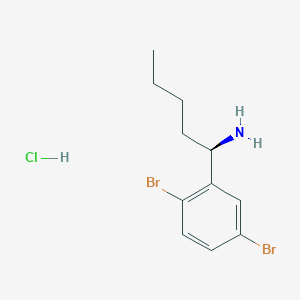
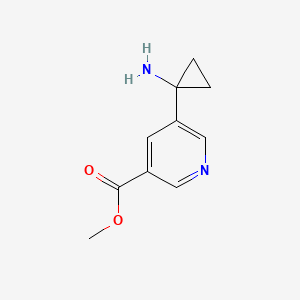
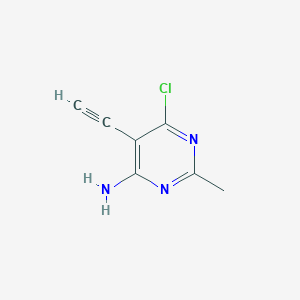
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
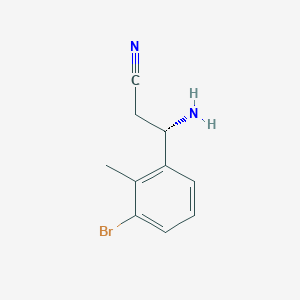
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
